1-Azido-3-fluoro-5-methylbenzene
Overview
Description
1-Azido-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C₇H₆FN₃ It is a derivative of benzene, where the hydrogen atoms are substituted by an azido group (N₃), a fluorine atom (F), and a methyl group (CH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-fluoro-5-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido group, fluorine atom, and methyl group onto the benzene ring. One common method involves the nitration of 3-fluoro-5-methylbenzene to form 3-fluoro-5-methyl-1-nitrobenzene, followed by reduction to the corresponding amine. The amine is then converted to the azide using sodium azide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by azidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through [3+2] cycloaddition with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts are commonly used for the cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the azido group.
Oxidation: Potassium permanganate (KMnO₄) is used for the oxidation of the methyl group.
Major Products:
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amines: Formed from the reduction of the azido group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
1-Azido-3-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-3-fluoro-5-methylbenzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various molecular targets, including enzymes and receptors, modulating their activity. The azido group can also be reduced to an amine, which can further participate in biochemical pathways .
Comparison with Similar Compounds
1-Azido-4-fluorobenzene: Similar structure but lacks the methyl group.
1-Azido-3-methylbenzene: Similar structure but lacks the fluorine atom.
1-Azido-2-fluoro-4-methylbenzene: Similar structure with different substitution pattern.
Uniqueness: 1-Azido-3-fluoro-5-methylbenzene is unique due to the presence of both the fluorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance its stability and specificity in chemical reactions .
Properties
IUPAC Name |
1-azido-3-fluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCJLKRWODDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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